2-Hydrazinyl-5-methoxypyridine
Overview
Description
2-Hydrazinyl-5-methoxypyridine is a chemical compound with the molecular formula C6H9N3O . It has a molecular weight of 139.16 g/mol . The IUPAC name for this compound is (5-methoxypyridin-2-yl)hydrazine .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C6H9N3O/c1-10-5-2-3-6 (9-7)8-4-5/h2-4H,7H2,1H3, (H,8,9)
. The Canonical SMILES for this compound is COC1=CN=C (C=C1)NN
. Physical and Chemical Properties Analysis
This compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The topological polar surface area is 60.2 Ų . The compound has a complexity of 99 .Scientific Research Applications
Synthesis Applications
Efficient Synthesis of Pyridine Derivatives : 2-Hydrazinyl-5-methoxypyridine is employed in the synthesis of various pyridine derivatives. Sośnicki (2009) described the use of 5-functionalised-2-methoxypyridines in synthesizing bicyclic δ-lactams, a class of compounds with significant chemical and pharmaceutical applications (Sośnicki, 2009).
Synthesis of Lycopodium Alkaloids : Bisai and Sarpong (2010) utilized a methoxypyridine, similar to this compound, in the synthesis of lycoposerramine R, a Lycopodium alkaloid. This highlights the role of such compounds in synthesizing complex natural products (Bisai & Sarpong, 2010).
Organosilicon-Linked Pyridines : Struk et al. (2016) reported the synthesis of organosilicon-linked 2-methoxypyridines, demonstrating the utility of 2-methoxypyridines, a category inclusive of this compound, in the field of organosilicon chemistry (Struk et al., 2016).
Spectroscopy and Structural Analysis
Structural Analysis via Spectroscopy : Tranfić et al. (2011) performed X-ray diffraction and spectroscopic analysis on a pyridine derivative structurally related to this compound, underscoring its significance in structural chemistry (Tranfić et al., 2011).
Molecular Docking Studies : Gümüş (2020) conducted molecular conformational structure studies and spectral analysis on a molecule structurally similar to this compound, which is indicative of its relevance in molecular docking and computational chemistry (Gümüş, 2020).
Photophysical Studies
- Fluorescence in Solution and Solid State : Hagimori et al. (2019) investigated the photophysical properties of 2-pyridone tautomeric analogs, including methoxypyridines. This research could extend to this compound, exploring its potential in fluorescence applications (Hagimori et al., 2019).
Pharmaceutical Research
- Nucleophilic Amination for Medicinal Interest : Pang et al. (2018) developed a protocol for nucleophilic amination of methoxypyridines, including compounds like this compound, indicating their potential in the development of medicinal compounds (Pang et al., 2018).
Properties
IUPAC Name |
(5-methoxypyridin-2-yl)hydrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMYMEWFWASOAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741287-82-1 | |
Record name | 2-hydrazinyl-5-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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